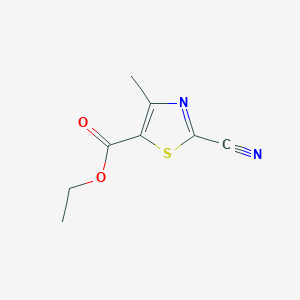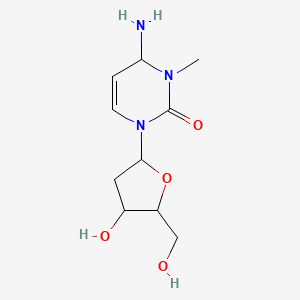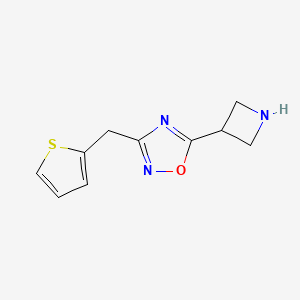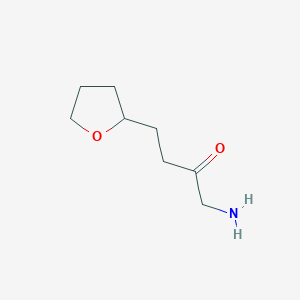
2-Cyano-4-methylthiazole-5-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H10N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester typically involves the reaction of ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate with isobutyl bromide in the presence of potassium carbonate and dimethylformamide. The reaction mixture is heated at approximately 75°C for about 8 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Formation of 2-Cyano-4-methyl-thiazole-5-carboxylic acid.
科学的研究の応用
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied as a potential drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it is known to inhibit xanthine oxidase/xanthine dehydrogenase, which are enzymes involved in the metabolism of purines . This inhibition can lead to a decrease in uric acid production, making it a potential treatment for conditions like gout.
類似化合物との比較
Similar Compounds
- Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Uniqueness
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyano group and ester functionality make it a versatile intermediate for further chemical modifications.
特性
分子式 |
C8H8N2O2S |
|---|---|
分子量 |
196.23 g/mol |
IUPAC名 |
ethyl 2-cyano-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2S/c1-3-12-8(11)7-5(2)10-6(4-9)13-7/h3H2,1-2H3 |
InChIキー |
JLRPEDDMLPULTA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)

![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)
![3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12103224.png)





![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)



